molecular formula C21H20FN3O3 B12165321 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B12165321
M. Wt: 381.4 g/mol
InChI Key: BXGHYSJLSJONFR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method is the Fischer indole synthesis , which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. Specific reaction conditions and reagents would be tailored to this compound .

Industrial Production:: While industrial-scale production methods may vary, the synthesis likely involves efficient and scalable processes to yield substantial quantities of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Oxidation: Oxidative transformations of the indole and quinoline moieties.

    Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).

    Substitution: Substitution reactions at various positions. Common reagents and conditions would depend on the specific reaction type. Major products could include derivatives with modified functional groups or side chains.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide finds applications in:

    Medicine: Investigate its potential as an anticancer agent or for treating other disorders.

    Chemistry: Explore its reactivity and use as a building block in organic synthesis.

    Biology: Study its effects on cellular processes and pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

To highlight its uniqueness, we can compare N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20FN3O3/c22-15-3-5-18-17(9-15)14(11-24-18)7-8-23-21(27)12-28-16-4-1-13-2-6-20(26)25-19(13)10-16/h1,3-5,9-11,24H,2,6-8,12H2,(H,23,27)(H,25,26)

InChI Key

BXGHYSJLSJONFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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